Methyl (2S,4S)-4-(4-bromo-3-fluorophenoxy)-2-pyrrolidinecarboxylate
Overview
Description
Methyl (2S,4S)-4-(4-bromo-3-fluorophenoxy)-2-pyrrolidinecarboxylate, also known as MBFP, is a synthetic organic compound with a unique chemical structure. It has been widely studied in the scientific community due to its potential applications in various fields, including biochemistry, material science, and drug design. This compound is a member of the pyrrolidinecarboxylate family, which is characterized by its nitrogen-containing ring structure. MBFP is highly reactive and has been used in a variety of laboratory experiments, including synthesis and biochemistry.
Scientific Research Applications
Methyl (2S,4S)-4-(4-bromo-3-fluorophenoxy)-2-pyrrolidinecarboxylate has been widely studied due to its potential applications in various fields. In biochemistry, it has been used as a reagent for the synthesis of various compounds, including peptides, nucleotides, and carbohydrates. In material science, it has been used as a catalyst in the synthesis of polymers and other materials. In drug design, it has been studied as a potential drug target for the treatment of various diseases, including cancer and Alzheimer’s disease.
Mechanism of Action
The mechanism of action of Methyl (2S,4S)-4-(4-bromo-3-fluorophenoxy)-2-pyrrolidinecarboxylate is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as proteases and kinases. It is also believed to interact with certain receptors, such as G-protein coupled receptors, and to modulate the activity of these receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as proteases and kinases, and to modulate the activity of certain receptors, such as G-protein coupled receptors. In addition, it has been found to affect the expression of certain genes, including those involved in cell cycle regulation.
Advantages and Limitations for Lab Experiments
The advantages of using Methyl (2S,4S)-4-(4-bromo-3-fluorophenoxy)-2-pyrrolidinecarboxylate in laboratory experiments include its high reactivity and its ability to modulate the activity of certain enzymes and receptors. However, it has some limitations, such as its instability in aqueous solutions and its potential to cause toxic effects.
Future Directions
The potential applications of Methyl (2S,4S)-4-(4-bromo-3-fluorophenoxy)-2-pyrrolidinecarboxylate in various fields make it an attractive target for further research. Future research should focus on understanding its mechanism of action and its biochemical and physiological effects. Other areas of research include the development of new synthesis methods, the development of new materials based on this compound, and the development of new drugs based on this compound. Additionally, further research should focus on understanding the toxic effects of this compound and developing strategies to minimize these effects.
properties
IUPAC Name |
methyl (2S,4S)-4-(4-bromo-3-fluorophenoxy)pyrrolidine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFNO3/c1-17-12(16)11-5-8(6-15-11)18-7-2-3-9(13)10(14)4-7/h2-4,8,11,15H,5-6H2,1H3/t8-,11-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZGMZGKRCWWQA-KWQFWETISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC(=C(C=C2)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC(=C(C=C2)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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